1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate
Overview
Description
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate is a chemical compound with the molecular formula C14H16BrF2NO2 and a molecular weight of 348.18 g/mol . This compound is characterized by the presence of a bromo-substituted phenyl ring, a difluoromethyl group, and a piperidinyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate involves several steps. One common synthetic route includes the following steps:
Bromination: The starting material, 4-(difluoromethyl)phenyl, undergoes bromination to introduce the bromo group at the 2-position.
Piperidinylation: The brominated intermediate is then reacted with piperidine to form the piperidinyl derivative.
Acetylation: Finally, the piperidinyl derivative is acetylated to yield this compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with specific molecular targets. The bromo and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate can be compared with other similar compounds, such as:
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its chemical and biological properties.
1-(2-Bromo-4-(methyl)phenyl)piperidin-4-yl acetate: The presence of a methyl group instead of a difluoromethyl group can lead to differences in reactivity and activity.
Properties
IUPAC Name |
[1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrF2NO2/c1-9(19)20-11-4-6-18(7-5-11)13-3-2-10(14(16)17)8-12(13)15/h2-3,8,11,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCIHOKEFSRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175125 | |
Record name | 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-25-5 | |
Record name | 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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